Cas no 354136-02-0 ((2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid)

(2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid is a chiral amino acid derivative featuring a furan-2-ylformamido group attached to the α-carbon of L-phenylalanine. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility, serving as a potential intermediate for peptidomimetics or bioactive molecule development. The stereocenter at the α-carbon ensures enantioselective reactivity, while the furan ring offers opportunities for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling. Its carboxylic acid group allows for conjugation or salt formation, enhancing solubility for downstream applications. The phenyl and furan moieties may contribute to π-stacking interactions in target binding, making it valuable for ligand design in medicinal chemistry.
(2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid structure
354136-02-0 structure
Product name:(2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid
CAS No:354136-02-0
MF:C14H13NO4
MW:259.257323980331
MDL:MFCD08483640
CID:5224384

(2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine, N-(2-furanylcarbonyl)-
    • (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid
    • MDL: MFCD08483640
    • Inchi: 1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1
    • InChI Key: FRQFNSRFSXTHII-NSHDSACASA-N
    • SMILES: C(O)(=O)[C@H](CC1=CC=CC=C1)NC(C1=CC=CO1)=O

(2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-87514-0.05g
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0 90%
0.05g
$407.0 2023-09-01
Enamine
EN300-87514-0.25g
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0 90%
0.25g
$447.0 2023-09-01
Ambeed
A1138102-1g
(2S)-2-(Furan-2-ylformamido)-3-phenylpropanoic acid
354136-02-0 95%
1g
$484.0 2024-04-19
Enamine
EN300-87514-0.5g
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0 90%
0.5g
$465.0 2023-09-01
Enamine
EN300-87514-1.0g
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0
1.0g
$671.0 2023-02-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01093262-1g
(2S)-2-(Furan-2-ylformamido)-3-phenylpropanoic acid
354136-02-0 95%
1g
¥3325.0 2023-03-11
1PlusChem
1P019QUN-100mg
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0 90%
100mg
$590.00 2024-05-04
1PlusChem
1P019QUN-2.5g
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0 90%
2.5g
$1235.00 2023-12-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01093262-5g
(2S)-2-(Furan-2-ylformamido)-3-phenylpropanoic acid
354136-02-0 95%
5g
¥9639.0 2023-03-11
Enamine
EN300-87514-5.0g
(2S)-2-[(furan-2-yl)formamido]-3-phenylpropanoic acid
354136-02-0
5.0g
$1945.0 2023-02-11

Additional information on (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid

The (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic Acid: A Comprehensive Overview

The compound with CAS No 354136-02-0, known as (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential bioactive characteristics. This compound is a chiral molecule, with the (S)-configuration at the second carbon atom, which plays a crucial role in its stereochemical behavior and biological activity. The presence of a furan ring and a phenyl group introduces aromaticity and enhances its electronic properties, making it an intriguing subject for both academic research and industrial applications.

Recent studies have highlighted the importance of chiral compounds like this one in drug discovery. The (S)-configuration of the molecule has been shown to influence its interaction with biological targets, such as enzymes and receptors, potentially leading to selective binding and therapeutic effects. Researchers have explored the synthesis of this compound using various methods, including asymmetric catalysis and stereoselective reactions, to optimize its production efficiency while maintaining its stereochemical integrity.

The structural features of (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid make it a valuable tool in medicinal chemistry. The furan moiety is known for its ability to participate in hydrogen bonding and π–π interactions, which are critical for molecular recognition in biological systems. Similarly, the phenyl group contributes to hydrophobicity and planarity, enhancing the molecule's stability and solubility properties. These characteristics have led to investigations into its potential as a lead compound for treating various diseases, including neurodegenerative disorders and inflammatory conditions.

One of the most promising applications of this compound lies in its ability to modulate enzyme activity. Recent research has demonstrated that it can inhibit key enzymes involved in pathways associated with inflammation and oxidative stress. For instance, studies have shown that it exhibits potent inhibitory effects on cyclooxygenase (COX) enzymes, which are central players in pain and inflammation signaling. This suggests that the compound could serve as a novel candidate for developing anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs.

In addition to its enzymatic activity, (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid has also been investigated for its potential as a chiral building block in organic synthesis. Its unique structure allows for the construction of complex molecules with high stereochemical control, which is essential for advancing drug discovery efforts. Researchers have employed this compound as a precursor in the synthesis of bioactive molecules, leveraging its chiral center to induce asymmetry in target compounds.

The synthesis of this compound involves multiple steps, including the formation of the furan ring, introduction of the phenyl group, and establishment of the chiral center. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to this molecule, reducing production costs while maintaining high yields and purity. These methods often utilize environmentally friendly reagents and conditions, aligning with current trends toward sustainable chemistry practices.

Moreover, computational studies have provided valuable insights into the molecular interactions of (2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid with biological targets. Using techniques such as molecular docking and dynamics simulations, researchers have identified key residues on target proteins that interact with the compound's functional groups. These findings have guided further optimization efforts aimed at enhancing binding affinity and selectivity.

In conclusion, (2S)-2-(furan-2-yl)formamido-3-ph enylpropanoic acid represents a compelling example of how structural complexity can be harnessed to develop innovative solutions in medicine and materials science. Its unique combination of chiral centers, aromatic moieties, and functional groups positions it as a versatile building block for future research endeavors. As ongoing studies continue to uncover new applications for this compound, it is poised to make significant contributions to both academic advancements and industrial innovations.

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Amadis Chemical Company Limited
(CAS:354136-02-0)(2S)-2-(furan-2-yl)formamido-3-phenylpropanoic acid
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